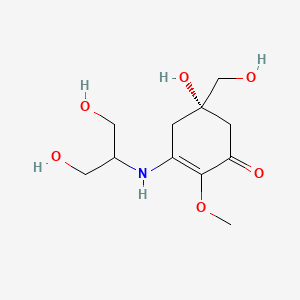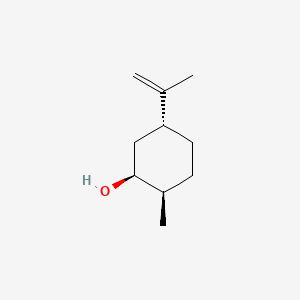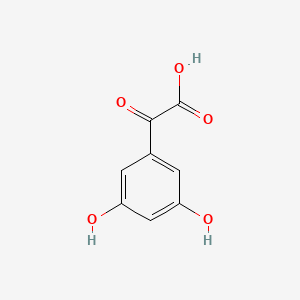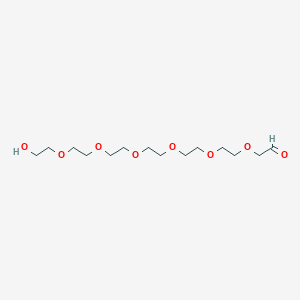![molecular formula C22H24O8 B1203565 (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one CAS No. 59366-91-5](/img/structure/B1203565.png)
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one is a natural product found in Hernandia nymphaeifolia, Juniperus thurifera, and other organisms with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activities : Compounds structurally related to (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one have been tested for cytotoxic activities against various human cancer cell lines, including HepG2, A549, and HeLa. For instance, a study by Li, Tong, & Huang (2012) on similar compounds derived from the plant Peperomia tetraphylla showed significant cytotoxicity against HepG2 cell lines.
Antitumor Activity : Synthesized analogues with structural similarities have demonstrated significant antitumor activity. A research article by Al-Suwaidan et al. (2016) discussed the synthesis and evaluation of certain quinazolinone analogues for in vitro antitumor activity, showing considerable potential.
Supramolecular Structures : The study of supramolecular structures of related compounds has been a topic of interest. For example, Low et al. (2002) investigated the supramolecular structures of certain benzodioxol and trimethoxyphenyl compounds, revealing insights into their molecular arrangements and interactions.
Synthesis and Evaluation of Derivatives : The synthesis and evaluation of various coumarin derivatives have been explored, as seen in the study by Shi et al. (2020). These derivatives showed promising antitumor activities against different human cancer cell lines.
Polar Cycloaddition Reactions : Compounds like (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one have been used in [3 + 2] cycloaddition reactions. Bentabed-Ababsa et al. (2009) explored these reactions, providing insights into the mechanism and outcomes of these chemical processes.
Crystal Structure Analysis : Analyzing the crystal structures of similar compounds has been an area of research. Manolov et al. (2008) conducted a study on the crystal structure of a related compound, revealing details about its molecular configuration.
Photochemical Applications : Certain benzodioxole derivatives have been synthesized and characterized for their potential as photoinitiators in free radical polymerization, as investigated by Kumbaraci et al. (2012).
Propiedades
Número CAS |
59366-91-5 |
|---|---|
Nombre del producto |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
Fórmula molecular |
C22H24O8 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3/t14-,19-,20-/m0/s1 |
Clave InChI |
UNWCWBJEKCTIML-GKCIPKSASA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
Sinónimos |
podorhizol podorhizol, (3alpha(S*),4beta)-(+-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



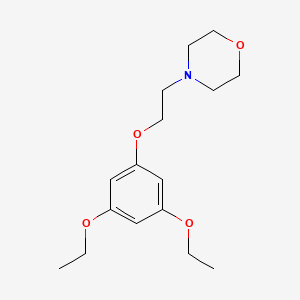
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
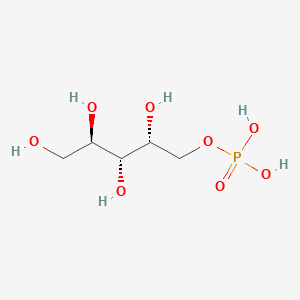
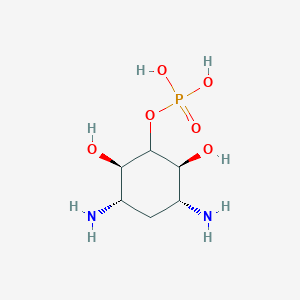
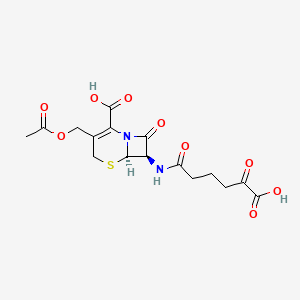
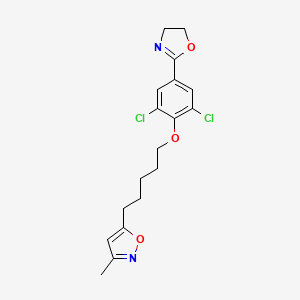
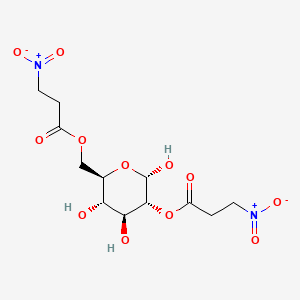
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

